(R)-Metoprolol-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

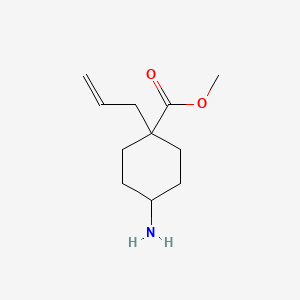

(R)-Metoprolol-d7 is a beta-blocker drug that is used to treat various cardiovascular diseases such as hypertension and angina. It is a deuterated analog of Metoprolol, which means that seven of the hydrogen atoms in the molecule have been replaced with deuterium atoms. This modification is done to enhance the stability and pharmacokinetic properties of the drug.

科学的研究の応用

(R)-Metoprolol-d7 is widely used in scientific research for pharmacokinetic and pharmacodynamic studies. It is used as a tracer molecule to track the distribution, metabolism, and elimination of Metoprolol in the body. The deuterium atoms in (R)-Metoprolol-d7 act as a stable isotope label that can be detected using mass spectrometry. This technique is used to determine the bioavailability, clearance, and half-life of Metoprolol in different tissues and organs.

作用機序

The mechanism of action of (R)-Metoprolol-d7 is similar to that of Metoprolol. It is a selective beta-1 adrenergic receptor antagonist that blocks the effects of adrenaline and noradrenaline on the heart. By inhibiting the beta-1 receptors, (R)-Metoprolol-d7 reduces the heart rate, contractility, and oxygen demand of the heart. This results in a decrease in blood pressure and an improvement in the symptoms of angina.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (R)-Metoprolol-d7 are similar to those of Metoprolol. It is rapidly absorbed and metabolized in the liver, and its elimination half-life is approximately 3-7 hours. It is excreted primarily in the urine and feces. (R)-Metoprolol-d7 has a high affinity for beta-1 adrenergic receptors and a low affinity for beta-2 adrenergic receptors. This selectivity reduces the risk of adverse effects such as bronchoconstriction and hypoglycemia.

実験室実験の利点と制限

(R)-Metoprolol-d7 has several advantages for lab experiments. It is a stable isotope label that can be detected using mass spectrometry, which allows for accurate and sensitive measurements of Metoprolol concentrations in biological samples. It is also a deuterated analog of Metoprolol, which means that it has similar pharmacokinetic properties and can be used as a tracer molecule in vivo. However, the synthesis of (R)-Metoprolol-d7 is a complex and expensive process that requires specialized equipment and expertise.

将来の方向性

There are several future directions for the use of (R)-Metoprolol-d7 in scientific research. One potential application is the development of personalized dosing strategies for Metoprolol based on individual pharmacokinetic profiles. Another direction is the investigation of the effects of Metoprolol on different tissues and organs, such as the brain and the kidneys. Additionally, (R)-Metoprolol-d7 can be used to study the effects of other beta-blockers on the cardiovascular system and to develop new drugs with improved pharmacokinetic properties.

合成法

The synthesis of (R)-Metoprolol-d7 involves the reaction of (R)-Metoprolol with deuterated reagents such as deuterated hydrogen gas or deuterated solvents. The deuterium atoms replace the hydrogen atoms in the molecule, resulting in the formation of (R)-Metoprolol-d7. The synthesis method is a complex process that requires specialized equipment and expertise.

特性

CAS番号 |

1292907-84-6 |

|---|---|

製品名 |

(R)-Metoprolol-d7 |

分子式 |

C15H25NO3 |

分子量 |

274.412 |

IUPAC名 |

(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |

InChIキー |

IUBSYMUCCVWXPE-ZOUKVZROSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |

同義語 |

(2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7; _x000B_(+)-Metoprolol-d7; (R)-(+)-Metoprolol-d7; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)